

Introduction: The Strategic Importance of the Azepane Scaffold

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Compound of Interest

Compound Name: Azepan-3-ol

Cat. No.: B3057093

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In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer both potent and selective biological activity is perpetual. Among these, seven-membered heterocyclic rings, particularly the azepane scaffold, have garnered significant attention for their conformational flexibility and ability to present substituents in a distinct three-dimensional space.^{[1][2][3]} This unique characteristic makes them privileged structures in the design of therapeutic agents targeting a wide array of biological targets, including those for central nervous system (CNS) disorders, cancer, and infectious diseases.^{[1][2][3]}

(R)-**Azepan-3-ol**, a specific chiral enantiomer, represents a crucial building block in this domain. Its defined stereochemistry at the C3 position is paramount, as biological systems are inherently chiral, and the therapeutic efficacy and safety of a drug often depend on a single enantiomer. This guide provides an in-depth technical overview of (R)-**Azepan-3-ol**, from its fundamental properties to its synthesis, characterization, and application, designed for researchers, scientists, and drug development professionals.

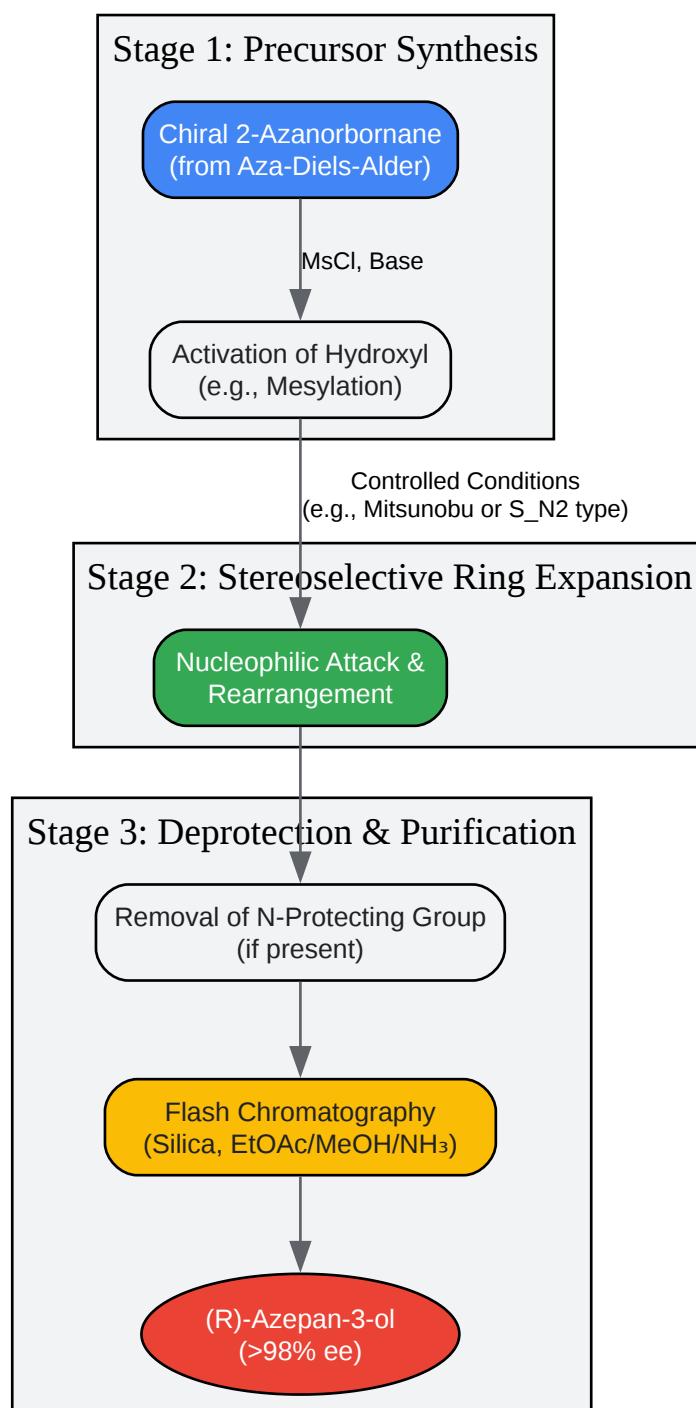
Physicochemical and Structural Properties

A precise understanding of the physicochemical properties of (R)-**Azepan-3-ol** is the foundation for its effective use in synthesis and process development. The key data for this compound are summarized below.

Property	Value	Source(s)
CAS Number	1573085-99-0	[4][5]
Molecular Formula	C ₆ H ₁₃ NO	[4][5]
Molecular Weight	115.17 g/mol	[4][5]
Synonyms	(3R)-Azepan-3-ol, (3R)-Hexahydro-1H-azepin-3-ol	[4]
Purity	Typically ≥98%	[5]
Storage Conditions	Store at 2-8°C or Room Temperature, Inert Atmosphere	[4][6]

Asymmetric Synthesis and Purification

The generation of enantiomerically pure (R)-**Azepan-3-ol** is a critical challenge that underscores the principles of modern asymmetric synthesis.[7] Direct synthesis from achiral precursors requires a robust method for introducing the chiral center with high fidelity. While multiple strategies exist, a common and effective approach involves the stereoselective ring expansion of a smaller, readily available chiral precursor, such as a derivative of 2-azanorbornane.[8] This method leverages the existing stereochemistry of the starting material to direct the formation of the desired azepane enantiomer.



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Caption: Workflow for the asymmetric synthesis of (R)-**Azepan-3-ol**.

Experimental Protocol: Stereoselective Ring Expansion

- **Activation of Precursor:** A chiral N-protected 2-azanorbornan-3-yl methanol is dissolved in an anhydrous aprotic solvent (e.g., Dichloromethane) under an inert atmosphere (N₂ or Ar). The solution is cooled to 0°C. A suitable base (e.g., Triethylamine) is added, followed by the slow addition of methanesulfonyl chloride (MsCl). The reaction is stirred for 1-2 hours, allowing for the complete formation of the mesylate intermediate. Causality: The mesyl group is an excellent leaving group, activating the primary alcohol for the subsequent nucleophilic attack that initiates the ring expansion.
- **Ring Expansion:** The reaction mixture containing the activated precursor is subjected to conditions that promote a stereoselective rearrangement. This often involves a base or nucleophile that facilitates an intramolecular S_N2-type reaction, leading to the expansion from a [2.2.1] bicyclic system to a [3.2.1] bicyclic azepane system. The stereocenter of the starting alcohol dictates the stereochemistry of the resulting product.
- **Deprotection:** If an N-protecting group (e.g., Boc or Cbz) was used, it is removed under standard conditions (e.g., TFA for Boc; H₂/Pd-C for Cbz) to yield the free secondary amine.
- **Purification:** The crude product is purified using flash column chromatography. A polar stationary phase like silica gel is effective. The mobile phase is typically a gradient system of a nonpolar solvent (e.g., Hexane) and a polar solvent mixture (e.g., Ethyl Acetate/Methanol with a small amount of ammonium hydroxide). Causality: The basicity of the azepane nitrogen can cause tailing on silica gel; the addition of a base like NH₄OH to the eluent neutralizes acidic sites on the silica, resulting in sharper peaks and better separation.

Analytical Characterization

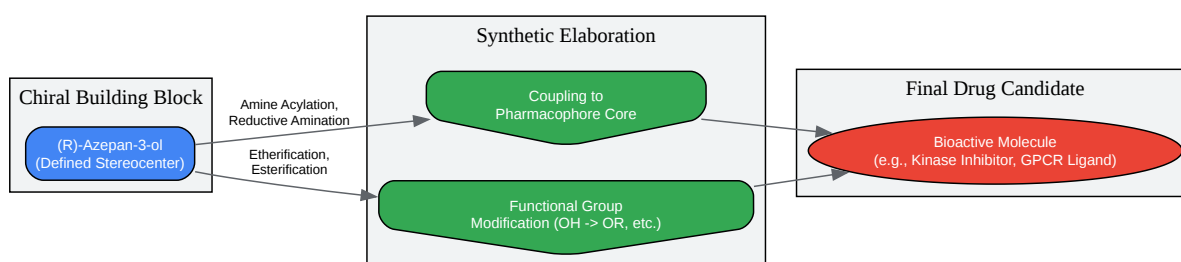
Unambiguous structural confirmation and purity assessment are critical for any chemical intermediate intended for drug development. A multi-technique approach is essential.^{[9][10]}

Analysis Technique	Expected Results / Key Data Points
^1H NMR	- Complex multiplets in the aliphatic region (~1.5-3.5 ppm) corresponding to the seven CH_2 groups of the azepane ring. - A distinct multiplet for the CH-OH proton (~3.8-4.2 ppm). - Resonances for the N-H and O-H protons, which are typically broad and may exchange with D_2O .
^{13}C NMR	- Six distinct signals for the carbon atoms of the azepane ring. - A signal for the C-OH carbon atom in the range of ~65-75 ppm.
Mass Spectrometry (MS)	- $[\text{M}+\text{H}]^+$: Expected at m/z 116.1070 for the molecular formula $\text{C}_6\text{H}_{14}\text{NO}^+$. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
Chiral HPLC	- Using a suitable chiral stationary phase (e.g., Chiralpak® series), a single major peak should be observed, confirming high enantiomeric excess ($ee > 98\%$).
Infrared (IR) Spectroscopy	- Broad O-H stretching band (~3300-3400 cm^{-1}). - N-H stretching band (often overlapping with O-H). - C-H stretching bands (~2850-2950 cm^{-1}).

Application in Drug Discovery

The azepane motif is a cornerstone in the development of a diverse range of pharmaceuticals. [1][2][3] Its conformational properties allow it to act as a versatile scaffold that can be decorated with various functional groups to optimize binding interactions with biological targets. (R)-**Azepan-3-ol** serves as an ideal starting point for introducing this valuable scaffold into a lead molecule. The hydroxyl group provides a convenient handle for further chemical modification, while the secondary amine allows for coupling to other molecular fragments.

A prime example of the utility of a closely related analog, (R)-Azepan-3-amine, is its role as a key intermediate in the synthesis of Besifloxacin, a fourth-generation fluoroquinolone antibiotic. [11] The chiral azepane moiety is crucial for the drug's potent activity against bacterial DNA gyrase and topoisomerase IV.[11] Similarly, (R)-**Azepan-3-ol** can be used to synthesize analogs where an ether or ester linkage is desired, or it can be oxidized to the corresponding ketone for further elaboration.



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Caption: Role of (R)-**Azepan-3-ol** as a key intermediate in drug synthesis.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage of (R)-**Azepan-3-ol** are essential to ensure safety and maintain compound integrity.

- **Hazard Identification:** The compound and its hydrochloride salt are associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H332 (Harmful if inhaled).[4][6]
- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[12][13] Work should be conducted in a well-ventilated fume hood.

- Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Take precautionary measures against static discharge and keep away from sources of ignition.[12]
[13]
- Storage: Store in a tightly sealed container in a dry, well-ventilated place. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) is recommended.[4]

Conclusion

(R)-**Azepan-3-ol** is more than a simple chemical intermediate; it is a strategically important chiral building block that enables the synthesis of complex and stereochemically defined molecules for drug discovery. Its unique seven-membered ring structure provides access to a region of chemical space that is highly relevant for biological activity. A thorough understanding of its properties, synthesis, and handling is crucial for any research program aiming to leverage the therapeutic potential of the azepane scaffold.

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